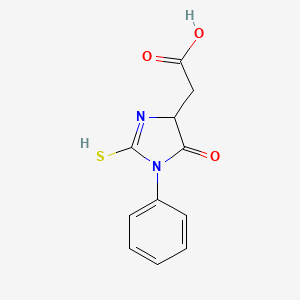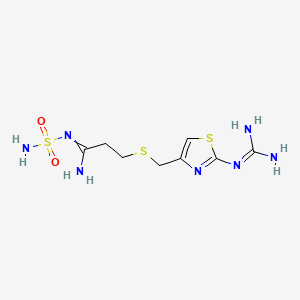
Famotidine
概要
説明
ファモチジンは、胃酸の産生を抑制するために一般的に使用されるヒスタミンH2受容体拮抗薬です。 これは、消化性潰瘍疾患、胃食道逆流症、およびゾリンジャー・エリソン症候群などの状態の治療に広く使用されています 。 ファモチジンは、H2受容体に対する高い選択性で知られており、シメチジンやラニチジンなどの他のH2受容体拮抗薬よりも強力です .
科学的研究の応用
Famotidine has a wide range of scientific research applications:
作用機序
ファモチジンは、胃の壁細胞のヒスタミンH2受容体を競合的に阻害することによって効果を発揮します。 この阻害は、ヒスタミンが受容体に結合するのを防ぎ、胃酸の産生を減少させます 。 関与する分子標的にはH2受容体が含まれ、影響を受ける経路は胃酸分泌に関連する経路です .
類似の化合物との比較
ファモチジンは、シメチジンやラニチジンなどの他のH2受容体拮抗薬と比較されることがよくあります。
類似の化合物のリスト
- シメチジン
- ラニチジン
- ニザチジン
Safety and Hazards
When handling famotidine, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Famotidine is commonly used for the treatment of gastric ulcer. The present study was conducted to fabricate this compound tablets using various diluents . The maximum daily dose of over-the-counter (OTC) this compound in adults and children over 12 years of age is 40 mg per day unless your doctor prescribes it otherwise .
生化学分析
Biochemical Properties
Famotidine interacts with the histamine H2 receptor, displaying high selectivity towards this receptor . It is about 20 to 50 times more potent at inhibiting gastric acid secretion than cimetidine and eight times more potent than ranitidine . This compound’s interaction with the H2 receptor leads to a decrease in the production of gastric acid, suppressing acid concentration and pepsin content, and decreasing the volume of gastric secretion .
Cellular Effects
This compound has various effects on cells. It decreases the amount of acid produced by the stomach . In gastric cancer cells, this compound has been found to trigger cell pyroptosis, a form of inflammatory programmed cell death . This suggests that this compound may have a role in modulating inflammatory responses in certain cellular contexts.
Molecular Mechanism
This compound acts as a competitive inhibitor of histamine-2 (H2) receptors . By binding to these receptors, this compound prevents the action of histamine, a compound that stimulates gastric acid secretion. This inhibition suppresses both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have effects over time. For example, it has been found to improve symptoms in non-hospitalized COVID-19 patients . A systematic review found no association between this compound use and a reduced risk of mortality or combined outcome of mortality, intubation, and/or intensive care services in hospitalized individuals with COVID-19 .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This compound is generally well-tolerated in dogs, but side effects such as decreased appetite, drowsiness, and in rare cases, vomiting or diarrhea, can occur .
Metabolic Pathways
This compound undergoes minimal first-pass metabolism. About 25-30% of the drug is eliminated through hepatic metabolism. The only metabolite identified in humans is the S-oxide .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study found that this compound, when co-administered with metformin, increased the estimated bioavailability of metformin . This suggests that this compound may influence the transport and distribution of other drugs within the body.
準備方法
合成ルートと反応条件
ファモチジンは、さまざまな化学中間体の反応を含む多段階プロセスによって合成できます。一般的な合成ルートの1つは、2-グアニジノチアゾールと3-クロロプロピオニトリルの反応で、中間体3-(2-グアニジノチアゾール-4-イル)プロピオニトリルを生成する反応です。 この中間体は、次にチオ尿素と反応してファモチジンを生成します .
工業生産方法
工業環境では、ファモチジンは、反応条件が慎重に制御されて高い収率と純度が保証される大規模な化学反応器を使用して製造されます。 このプロセスには通常、反応を促進するための溶媒と触媒の使用が含まれ、最終製品を得るための結晶化やろ過などの精製手順が含まれる場合があります .
化学反応の分析
反応の種類
ファモチジンは、次のようなさまざまな化学反応を起こします。
酸化: ファモチジンは特定の条件下で酸化されて、スルホキシドおよびスルホンを生成する可能性があります。
還元: 還元反応は、ファモチジンを対応するアミン誘導体に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な製品
これらの反応から生成される主な製品には、スルホキシド、スルホン、および置換チアゾール化合物などのファモチジンのさまざまな誘導体が含まれます .
科学研究の応用
ファモチジンは、幅広い科学研究の応用を持っています。
類似化合物との比較
Famotidine is often compared with other H2 receptor antagonists such as cimetidine and ranitidine:
Cimetidine: This compound is more potent and has fewer side effects compared to cimetidine.
Ranitidine: This compound is preferred over ranitidine due to its higher potency and better safety profile.
List of Similar Compounds
This compound’s uniqueness lies in its high selectivity and potency towards H2 receptors, making it a preferred choice for treating acid-related disorders .
特性
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFQPHANEAPEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does famotidine interact with its target and what are the downstream effects?
A1: this compound is a competitive histamine H2-receptor antagonist. [] It works by competitively binding to histamine H2-receptors, primarily in the gastric parietal cells. [, , ] This binding blocks histamine from binding to the receptors and prevents the histamine-induced activation of these receptors. As a result, the downstream signaling pathway that leads to gastric acid secretion is inhibited, leading to a reduction in both basal and stimulated gastric acid production. [, , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C8H15N7O2S3, and its molecular weight is 337.45 g/mol.
Q3: Is there any spectroscopic data available about this compound?
A3: Yes, spectroscopic techniques like ultraviolet-visible (UV-Vis) spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize this compound and its interactions. [, , , , , , ] These techniques provide insights into the drug's structure, functional groups, and potential interactions with other molecules.
Q4: How does this compound perform under various storage conditions?
A4: Studies have evaluated the stability of this compound under various conditions, including exposure to heat, light, and humidity. [, , ] this compound has been shown to degrade under certain stress conditions, leading to the formation of degradation products. []
Q5: What are some applications of this compound related to its material compatibility?
A5: this compound is often formulated with excipients to improve its stability, solubility, and bioavailability. [, , , ] For example, this compound has been formulated as chewable tablets with calcium carbonate and magnesium hydroxide. [, ]
Q6: Does this compound exhibit catalytic properties?
A6: this compound is not known to have catalytic properties. It primarily acts as an antagonist, blocking the activity of the histamine H2-receptor rather than catalyzing a chemical reaction. [, ]
Q7: Have any computational studies been conducted on this compound?
A7: Yes, computational studies, including molecular docking simulations, have been conducted to investigate the potential interactions of this compound with various targets, including viral proteases involved in SARS-CoV-2 replication. [] These studies provide insights into potential binding modes and affinities.
Q8: How do structural modifications of this compound affect its activity, potency, and selectivity?
A8: While the provided research doesn’t delve deeply into specific SAR studies for this compound, it does mention that this compound's structure is key to its high potency and selectivity for the H2 receptor compared to other H2 antagonists. [, , ] Specifically, the presence of the guanidinothiazole ring in this compound contributes to its potent and long-lasting H2 receptor blocking activity. [] Modifications to this structure could potentially alter its binding affinity and selectivity.
Q9: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?
A9: Various formulation strategies have been explored to enhance this compound's therapeutic profile. One study investigated this compound loaded onto a 3D-nano-cellulose network to improve its bioavailability. [] Another study explored the use of a gastro-retentive floating microsphere delivery system composed of this compound, glyceryl mono-oleate (GMO), and calcium-alginate. This formulation aimed to prolong drug release and enhance bioavailability. []
Q10: Is there information available on SHE regulations concerning this compound?
A10: The provided research focuses on the scientific aspects of this compound. Information regarding specific SHE regulations would need to be obtained from relevant regulatory agencies like the FDA or EMA.
Q11: What is the pharmacokinetic profile of this compound?
A11: this compound is well absorbed after oral administration, although its bioavailability is incomplete (around 40-45%). [] The drug is metabolized in the liver to a small extent, and a significant portion is excreted unchanged in the urine. [, , ] Studies have investigated its pharmacokinetic parameters in different populations, including adult cattle and healthy volunteers. [, ]
Q12: How does the route of administration affect this compound's pharmacokinetic parameters?
A12: The route of administration influences this compound's pharmacokinetic profile. For instance, intravenous administration leads to a more rapid onset of action compared to oral administration. [, , ] One study compared the effects of intermittent intravenous administration and continuous intravenous infusion of this compound, highlighting the impact of administration strategy on gastric pH control. []
Q13: What in vitro models have been used to study this compound?
A13: Researchers have used Caco-2 cell monolayers, derived from human colon adenocarcinoma cells, to study this compound's absorption and transport characteristics. [, ] This model mimics the intestinal epithelial barrier and helps understand drug permeability.
Q14: Which animal models have been employed in this compound research?
A14: this compound's effects have been evaluated in various animal models, including rats and dogs. [, , , ] These studies have helped elucidate the drug's mechanism of action, pharmacokinetic properties, and potential side effects.
Q15: Have there been clinical trials investigating the efficacy of this compound?
A15: Yes, numerous clinical trials have investigated the efficacy and safety of this compound in various conditions, including duodenal ulcers, reflux esophagitis, and more recently, COVID-19. [, , , , , ] These trials have provided valuable data on its therapeutic benefits and potential risks.
Q16: Is there any information available on this compound resistance?
A16: The development of resistance to H2-receptor antagonists like this compound is not well documented in the provided research.
Q17: Are there any specific drug delivery strategies employed to improve the delivery of this compound to its target?
A18: One study explored the potential of a 3D-nano-cellulose network for enhancing this compound's bioavailability, indicating an interest in optimizing its delivery. [] Additionally, research on floating microspheres for this compound delivery highlights the continuous efforts to improve its pharmacokinetic profile. []
Q18: Have any biomarkers been identified to predict the efficacy or monitor the treatment response of this compound?
A18: The research provided does not delve into specific biomarkers for this compound efficacy or treatment response.
Q19: What analytical methods are used to characterize and quantify this compound?
A20: Various analytical methods have been employed to characterize and quantify this compound in various matrices. High-performance liquid chromatography (HPLC) is a widely used technique for determining this compound concentrations in biological samples like plasma. [, , , , , ] Additionally, UV-Vis spectrophotometry has been employed for this compound analysis, offering a relatively simple and accessible method for quantification. [, , , , , ]
Q20: Is there information available about the environmental impact of this compound?
A20: The provided research primarily focuses on the pharmaceutical aspects of this compound. Information regarding its environmental impact and degradation pathways would require further investigation.
Q21: What is the dissolution profile of this compound?
A22: this compound exhibits limited solubility in water, which can impact its dissolution rate and overall bioavailability. [] Formulations like chewable tablets and floating microspheres are designed to improve its dissolution and release characteristics. [, ]
Q22: What parameters are assessed during analytical method validation for this compound?
A23: Analytical methods for this compound undergo rigorous validation to ensure accuracy, precision, specificity, linearity, and robustness. [, , ] This validation process guarantees reliable and reproducible results, crucial for quality control, pharmacokinetic studies, and clinical trials.
Q23: What quality control measures are implemented during the manufacturing of this compound formulations?
A24: Stringent quality control measures are essential during the manufacturing of this compound formulations to ensure product quality, consistency, and patient safety. [, , ] These measures involve testing the drug's content, purity, dissolution rate, and stability, as well as monitoring for potential contaminants.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


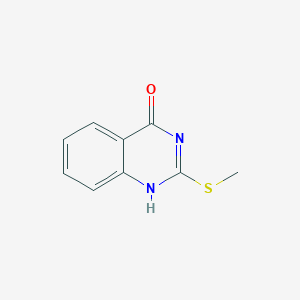
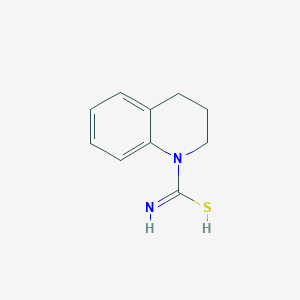

![5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B7783154.png)

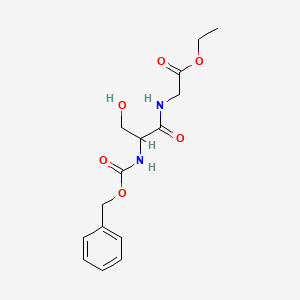
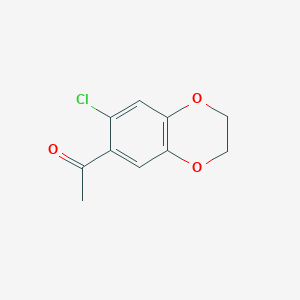
![1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7783173.png)

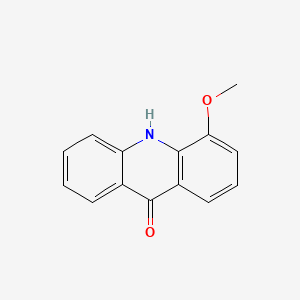
![5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B7783195.png)

![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}--3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7783210.png)
